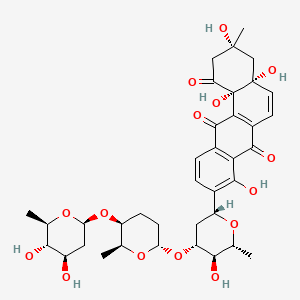

Kerriamycin C

Description

This compound has been reported in Streptomyces violaceolatus with data available.

from a streptomycete; structure given in first source

Properties

Molecular Formula |

C37H46O15 |

|---|---|

Molecular Weight |

730.8 g/mol |

IUPAC Name |

(3R,4aR,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,8,12b-tetrahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |

InChI |

InChI=1S/C37H46O15/c1-15-22(51-27-11-21(38)30(40)16(2)50-27)7-8-26(49-15)52-24-12-23(48-17(3)31(24)41)18-5-6-19-28(32(18)42)33(43)20-9-10-36(46)14-35(4,45)13-25(39)37(36,47)29(20)34(19)44/h5-6,9-10,15-17,21-24,26-27,30-31,38,40-42,45-47H,7-8,11-14H2,1-4H3/t15-,16+,17+,21+,22-,23+,24+,26-,27-,30+,31+,35-,36-,37-/m0/s1 |

InChI Key |

YBDWXIVNZNQORW-XIWRCPAJSA-N |

Isomeric SMILES |

C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=C[C@]6([C@@]5(C(=O)C[C@](C6)(C)O)O)O)O)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O |

Canonical SMILES |

CC1C(CCC(O1)OC2CC(OC(C2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6(C5(C(=O)CC(C6)(C)O)O)O)O)OC7CC(C(C(O7)C)O)O |

Synonyms |

kerriamycin C |

Origin of Product |

United States |

Foundational & Exploratory

Kerriamycin C: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces violaceolatus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Kerriamycin C, a potent isotetracenone antibiotic. Produced by the actinomycete Streptomyces violaceolatus, this compound, along with its congeners Kerriamycin A and B, exhibits significant biological activity, warranting further investigation for potential therapeutic applications. This document details the experimental protocols for its production and purification, summarizes key quantitative data, and visualizes the underlying biosynthetic relationships.

Discovery and Producing Organism

Kerriamycin A, B, and C were first isolated from the culture filtrate of a streptomycete strain designated A32, which was identified as Streptomyces violaceolatus.[1][2] The producing organism exhibits typical characteristics of the genus Streptomyces, including the formation of spiral spore chains and a smooth spore surface.[1] The aerial mass color ranges from light olive gray to light brownish-gray, with a reddish-brown or red reverse side of the colony. The strain utilizes a wide range of sugars as carbon sources and contains LL-diaminopimelic acid in its whole-cell hydrolysate.[1]

Fermentation and Production

The production of Kerriamycins is achieved through submerged fermentation of Streptomyces violaceolatus. The production timeline for the different Kerriamycins varies, suggesting a potential biosynthetic sequence where Kerriamycin A is produced earlier than B and C.[1]

Experimental Protocol: Fermentation

A detailed protocol for the fermentation of Streptomyces violaceolatus for the production of Kerriamycins is outlined below.

Culture Medium:

| Component | Concentration (g/L) |

| Glucose | 10 |

| Soluble Starch | 20 |

| Meat Extract | 3 |

| Yeast Extract | 5 |

| Peptone | 5 |

| NaCl | 3 |

| CaCO₃ | 3 |

| (NH₄)₂SO₄ | 2 |

| K₂HPO₄ | 1 |

| MgSO₄·7H₂O | 1 |

| FeSO₄·7H₂O | 0.01 |

| CuSO₄·5H₂O | 0.001 |

| MnCl₂·4H₂O | 0.001 |

| ZnSO₄·7H₂O | 0.001 |

| Adjust pH to 7.2 before sterilization. |

Fermentation Conditions:

-

Inoculum: A seed culture is prepared by inoculating a loopful of spores into a suitable seed medium and incubating for 48 hours.

-

Production Culture: The production medium is inoculated with the seed culture.

-

Temperature: 27°C

-

Agitation: Rotary shaker at 200 rpm.

-

Incubation Time: Production of Kerriamycin A is typically observed earlier in the fermentation, while Kerriamycins B and C are produced at later stages.[1]

Isolation and Purification

The isolation of Kerriamycins from the culture broth involves extraction with an organic solvent followed by a series of chromatographic separations.

Experimental Protocol: Isolation and Purification

Extraction:

-

After fermentation, the culture broth is centrifuged to separate the mycelium from the supernatant.

-

The filtrate is extracted twice with an equal volume of ethyl acetate.[1]

-

The combined ethyl acetate layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield a crude extract.[1]

Chromatographic Purification:

-

The crude extract is subjected to silica gel column chromatography.

-

Further purification is achieved using a Toyopearl HW-40F column, eluting with methanol, to yield pure Kerriamycin A.[1]

-

A similar chromatographic approach is used to isolate and separate Kerriamycins B and C from the crude extract obtained from a 1-day old culture broth.[1]

Structural Elucidation

The structures of Kerriamycins A, B, and C were determined through a combination of NMR spectroscopy (¹H and ¹³C NMR), 2-D C-H correlation spectral analysis, long-range selective proton decoupling (LSPD) experiments, and chemical degradation.[1] All three Kerriamycins share a common chromophore, identified as aquayamycin.[1][2] They differ in the composition and linkage of their sugar moieties.

This compound Structure: this compound is structurally defined as the 12b-O-derhodinosyl derivative of Kerriamycin B.[1] Its structure was confirmed by comparing its ¹H and ¹³C NMR spectra with that of Kerriamycin B, which showed the absence of signals corresponding to the rhodinose sugar at the 12b position.[1]

Quantitative Data

The following table summarizes the key quantitative data reported for the Kerriamycins.

| Parameter | Value | Reference |

| Kerriamycin A Yield | 160 mg from 1 L of culture broth | [1] |

| Molecular Formula (Kerriamycin A) | C₄₃H₅₄O₁₇ | [1] |

| Molecular Formula (Kerriamycin B) | C₄₃H₅₆O₁₇ | [1] |

| Molecular Formula (this compound) | C₃₇H₄₆O₁₄ | [1] |

Biological Activity

The Kerriamycins have demonstrated notable biological activity against Gram-positive bacteria and have shown potential as antitumor agents.

Antibacterial Activity

Kerriamycins A, B, and C inhibit the growth of various Gram-positive bacteria.

Antitumor Activity

In vivo studies have shown that the Kerriamycins can prolong the survival periods of mice bearing Ehrlich ascites carcinoma, indicating their potential as anticancer agents.[1][2]

Biosynthetic Pathway and Relationships

The differential production times of Kerriamycins A, B, and C suggest a sequential biosynthetic pathway. It is hypothesized that Kerriamycin A is a precursor to Kerriamycins B and C. The structural relationship indicates that this compound is likely derived from Kerriamycin B through the enzymatic removal of a rhodinose sugar moiety.

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound and the proposed biosynthetic relationship between the Kerriamycins.

References

Unraveling the Architecture of Kerriamycin C: A Technical Guide to Structure Elucidation by NMR

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the nuclear magnetic resonance (NMR) spectroscopic approach to the complete structure elucidation of Kerriamycin C, a potent member of the angucycline class of antibiotics. This document outlines the strategic application of a suite of NMR experiments to define the complex polycyclic aglycone and the intricate glycosidic linkages, providing a blueprint for researchers engaged in the structural analysis of novel natural products.

Introduction to this compound

This compound belongs to the pluramycin family of antitumor antibiotics, characterized by a C-glycosylated angucycline core. Its molecular formula has been established as C₃₇H₄₆O₁₅.[1] The complex, stereochemically rich architecture of this compound necessitates a sophisticated analytical approach for unambiguous structure determination, with high-field NMR spectroscopy serving as the cornerstone of this endeavor. The elucidation process involves a systematic workflow to piece together the molecular puzzle, from establishing the carbon framework to defining the relative and absolute stereochemistry.

Experimental Protocols

The successful acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters. The following protocols are representative of the methods employed for the analysis of angucycline glycosides.

Sample Preparation

A pure sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃) to a concentration of approximately 5-10 mM. The choice of solvent is critical to ensure sample solubility and to minimize overlapping solvent signals with key analyte resonances. The sample is then transferred to a high-precision 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra are typically recorded on a high-field spectrometer, such as a Bruker 600 MHz or 800 MHz instrument, equipped with a cryoprobe to enhance sensitivity. Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) experiments are performed at a constant temperature, usually 298 K.

1D NMR Experiments:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Reveals the number of unique carbon atoms and their hybridization states.

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, crucial for tracing out the connectivity within individual spin systems of the sugar and aglycone moieties.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of protons to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) correlations between protons and carbons. This is a pivotal experiment for connecting disparate spin systems, identifying quaternary carbons, and establishing the linkages between the aglycone and the sugar units.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons. These experiments are essential for determining the relative stereochemistry and the conformation of the molecule, including the orientation of the glycosidic bonds.

Data Presentation: NMR Assignments

While the specific, experimentally determined NMR data for this compound is not publicly available in the searched literature, the following tables represent a hypothetical but realistic dataset based on the known structure and data from closely related angucycline glycosides. This serves to illustrate the expected chemical shifts and the format for data presentation.

¹H NMR Data (Hypothetical)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aglycone | |||

| H-1 | 7.85 | d | 7.5 |

| H-2 | 7.60 | t | 7.5 |

| H-3 | 7.90 | d | 7.5 |

| H-4 | 5.20 | s | |

| H-5 | 12.50 | s | |

| ... | ... | ... | ... |

| Sugar Moiety 1 | |||

| H-1' | 5.50 | d | 3.5 |

| H-2' | 3.80 | m | |

| ... | ... | ... | ... |

| Sugar Moiety 2 | |||

| H-1'' | 4.80 | d | 8.0 |

| H-2'' | 3.50 | m | |

| ... | ... | ... | ... |

¹³C NMR Data (Hypothetical)

| Position | Chemical Shift (δ) ppm |

| Aglycone | |

| C-1 | 128.0 |

| C-2 | 135.0 |

| C-3 | 120.0 |

| C-4 | 105.0 |

| C-4a | 150.0 |

| ... | ... |

| Sugar Moiety 1 | |

| C-1' | 100.0 |

| C-2' | 72.0 |

| ... | ... |

| Sugar Moiety 2 | |

| C-1'' | 102.0 |

| C-2'' | 75.0 |

| ... | ... |

Structure Elucidation Workflow

The process of elucidating the structure of this compound from its NMR data follows a logical and systematic progression.

-

Identification of Spin Systems: The initial analysis of the COSY spectrum allows for the identification of coupled protons, outlining the individual spin systems corresponding to the different sugar units and the aliphatic portions of the angucycline core.

-

Carbon-Proton Correlation: The HSQC spectrum is then used to assign each proton to its directly attached carbon atom.

-

Connecting the Fragments: The HMBC spectrum is crucial for assembling the molecular fragments. Long-range correlations from protons to carbons two or three bonds away are used to connect the spin systems identified from the COSY data. This experiment is also key to identifying the points of attachment of the sugar moieties to the aglycone.

-

Determining Relative Stereochemistry: The NOESY or ROESY spectrum reveals through-space correlations between protons that are in close proximity. These correlations are used to determine the relative stereochemistry of the chiral centers within the aglycone and the sugar rings, as well as the conformation of the glycosidic linkages.

Key Structural Features and their NMR Signatures

The angucycline core of this compound presents a number of characteristic NMR signals. Aromatic protons of the benzo[a]anthracene system typically resonate in the downfield region of the ¹H NMR spectrum (δ 7.0-8.5 ppm). The sugar moieties exhibit anomeric proton signals (H-1', H-1'') which are highly diagnostic of their configuration. An α-linkage is generally associated with a smaller J-coupling constant for the anomeric proton, while a β-linkage displays a larger coupling constant. The HMBC correlations between the anomeric protons of the sugars and the carbons of the aglycone are the definitive evidence for the C-glycosidic linkages.

Conclusion

The structure elucidation of this compound is a testament to the power of modern NMR spectroscopy. Through a systematic and integrated analysis of a suite of 1D and 2D NMR experiments, the complete chemical structure, including the complex stereochemistry, can be determined. This detailed structural information is paramount for understanding its mechanism of action and for guiding future drug development efforts based on this promising natural product scaffold.

References

An In-depth Technical Guide to Kerriamycin C: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kerriamycin C is a member of the angucycline class of antibiotics, a family of natural products known for their complex chemical structures and diverse biological activities.[1] Produced by the actinomycete strain Streptomyces violaceolatus, this compound, along with its congeners Kerriamycin A and B, exhibits notable anti-gram-positive bacterial and antitumor properties.[2][] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and oncology.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound was elucidated through spectroscopic analysis and chemical degradation. It is a glycosidic compound featuring a central angucycline core. Specifically, this compound is the 12b-O-derhodinosyl derivative of Kerriamycin B.[2]

A summary of the known chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C37H46O15 | [] |

| Molecular Weight | 730.75 g/mol | [] |

| CAS Number | 98495-38-6 | [] |

| Appearance | Yellow Powder | [] |

| Solubility | Poor solubility in aqueous media. | [2] |

Further detailed physicochemical data, such as melting point and specific optical rotation, are not extensively reported in the currently available literature.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of this compound in methanol-d4 would be expected to show signals corresponding to the aglycone core, similar to those of Kerriamycin A and B, with the key difference being the absence of signals for one of the sugar moieties present in Kerriamycin B.[2] The presence of multiple sugar units and a complex polycyclic core results in a highly complex NMR spectrum.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for hydroxyl groups (from the sugar moieties and the aglycone), carbonyl groups within the isotetracenone core, and alkene functionalities, consistent with the spectra of other kerriamycins.[2]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be instrumental in confirming the elemental composition of this compound, consistent with its molecular formula of C37H46O15.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and specific biological assays of this compound are not extensively published. However, general methodologies employed for angucycline antibiotics can be adapted.

Isolation and Purification of this compound

A general workflow for the isolation and purification of this compound from Streptomyces violaceolatus cultures is outlined below. This process typically involves solvent extraction followed by chromatographic separation.

Biological Activity Assays

Antibacterial Activity Assay (Broth Microdilution Method):

-

Preparation of Bacterial Inoculum: A standardized suspension of the test Gram-positive bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

-

Serial Dilution of this compound: this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: The bacterial inoculum is added to each well containing the different concentrations of this compound. The plate is then incubated at 37°C for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay):

-

Cell Seeding: Cancer cells (e.g., Ehrlich ascites carcinoma cells) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment with this compound: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization and Absorbance Measurement: The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO), and the absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activity against Gram-positive bacteria and certain cancer cell lines.[2][]

Antibacterial Activity: this compound exhibits potent activity against various Gram-positive bacteria. The mechanism of action for angucycline antibiotics is not fully elucidated but is believed to involve the inhibition of nucleic acid and protein synthesis.

Antitumor Activity: Studies have shown that this compound can prolong the survival time of mice with Ehrlich ascites carcinoma.[2][] The cytotoxic effects of angucyclines are often attributed to their ability to intercalate into DNA and inhibit topoisomerase enzymes, leading to DNA damage and apoptosis.

Furthermore, research on the closely related Kerriamycin B has revealed its ability to inhibit protein SUMOylation by blocking the formation of the E1-SUMO intermediate.[4][5] This suggests a potential mechanism of action that could also be relevant for this compound and warrants further investigation. The SUMOylation pathway is a critical regulator of numerous cellular processes, and its inhibition can have profound effects on cell cycle progression and survival.

Conclusion

This compound is a promising natural product with significant antibacterial and antitumor potential. Its complex chemical structure, belonging to the angucycline class, offers a unique scaffold for further drug development. While its precise mechanism of action and the full spectrum of its biological activities are still under investigation, the available data suggest that it may act through multiple pathways, including the potential inhibition of the SUMOylation process. This technical guide consolidates the current knowledge on this compound, highlighting the need for further research to fully characterize its physicochemical properties, elucidate its detailed mechanism of action, and explore its therapeutic potential.

References

The Aquayamycin Chromophore: A Technical Guide to its Role in Kerriamycin Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aquayamycin chromophore stands as a central scaffold in a significant class of angucycline antibiotics, including the notable Kerriamycin family. This technical guide provides an in-depth exploration of the aquayamycin core within Kerriamycin antibiotics, detailing its structure, biosynthesis, mechanism of action, and biological activities. The information is curated to support researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

The Kerriamycin complex, which includes Kerriamycin A, B, and C, are glycosidic antibiotics built upon the aquayamycin aglycone. Notably, Kerriamycin B is identical to Urdamycin A.[1][2][3] These compounds have garnered significant interest due to their potent biological activities, which range from antibacterial to antitumor properties.

The Aquayamycin Chromophore: Structure and Properties

The core of these antibiotics is the aquayamycin chromophore, a polyketide-derived benz[a]anthracene structure. This tetracyclic aromatic ring system is extensively oxidized and stereochemically complex. The fundamental aquayamycin structure is often glycosylated at various positions, with these sugar moieties playing a critical role in the molecule's biological activity and target recognition.

Spectroscopic Characterization of the Aquayamycin Chromophore

The structural elucidation of the aquayamycin chromophore and its glycosylated derivatives relies heavily on a combination of spectroscopic techniques.

| Spectroscopic Method | Key Observables for Aquayamycin Chromophore |

| ¹H-NMR | Signals corresponding to aromatic protons, methine and methylene groups on the saturated rings, and methyl groups. The coupling patterns provide information on the connectivity of protons. |

| ¹³C-NMR | Resonances for quaternary aromatic carbons, methine and methylene carbons, and carbonyl groups, providing a carbon skeleton fingerprint. |

| UV-Vis Spectroscopy | Characteristic absorption maxima that are indicative of the conjugated aromatic system of the benz[a]anthracene core. For instance, Baikalomycin A, an aquayamycin-type angucycline, exhibits UV absorption at 240, 285, and 355 nm.[4] |

| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern, which helps in determining the elemental composition and the nature of substituents, including the sugar moieties. |

Biosynthesis of the Aquayamycin Chromophore

The biosynthesis of the aquayamycin core is a complex process originating from a type II polyketide synthase (PKS) pathway. The assembly begins with a starter unit, typically acetyl-CoA, followed by the iterative addition of nine malonyl-CoA extender units to form a decapolyketide chain. This linear chain then undergoes a series of cyclization and aromatization reactions to form the characteristic angular tetracyclic benz[a]anthracene framework.[5][6] Subsequent tailoring enzymes, such as oxygenases and glycosyltransferases, modify this core structure to produce the diverse array of angucycline antibiotics, including the Kerriamycins.[5][7]

Biological Activity of Kerriamycin Antibiotics

Kerriamycin antibiotics exhibit a range of biological activities, with their primary mechanisms of action being antibacterial and antitumor.

Antibacterial Activity

Kerriamycins, such as Urdamycin A (Kerriamycin B), are active against a variety of Gram-positive and some Gram-negative bacteria. The antibacterial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

Table of Minimum Inhibitory Concentration (MIC) Values for Kerriamycin-related Compounds

| Compound | Organism | MIC (µg/mL) | Reference |

| Urdamycin W | Bacillus subtilis KCTC 1021 | 8.0 | [8] |

| Urdamycin W | Staphylococcus aureus KCTC 1927 | >128 | [8] |

| Urdamycin W | Micrococcus luteus KCTC 1915 | >128 | [8] |

| Crude Streptomyces Extract (Urdamycin-like) | Staphylococcus aureus ATCC 43300 (MRSA) | 16 | [9] |

Antitumor Activity and Mechanism of Action

A significant aspect of the biological profile of Kerriamycins is their antitumor activity. Kerriamycin B has been identified as a novel inhibitor of protein SUMOylation.[5]

SUMOylation Inhibition Pathway by Kerriamycin B

SUMOylation is a post-translational modification process crucial for regulating various cellular processes. Kerriamycin B exerts its antitumor effect by inhibiting the formation of the E1-SUMO intermediate, a critical initial step in the SUMOylation cascade.

The in vitro IC50 value of Kerriamycin B against the SUMOylation of RanGAP1-C2 has been determined to be 11.7 µM.[7] Furthermore, Urdamycin A (Kerriamycin B) has demonstrated cytotoxicity against L1210 and HT-29 cancer cell lines with IC50 values of 7.5 µg/ml and 5 µg/ml, respectively.[1]

Experimental Protocols

Isolation and Purification of Kerriamycin Antibiotics from Streptomyces

The following is a generalized protocol for the isolation and purification of angucycline antibiotics like Kerriamycins from Streptomyces culture.

Detailed Methodology:

-

Fermentation: Cultivate the Streptomyces strain in a suitable liquid medium to promote the production of secondary metabolites.

-

Extraction: Separate the mycelium from the culture broth by filtration. Extract the filtrate with an organic solvent such as ethyl acetate.

-

Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.

-

Chromatography:

-

Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the components based on polarity.

-

Fraction Analysis: Monitor the fractions using thin-layer chromatography (TLC) to identify those containing the desired compounds.

-

Preparative HPLC: Purify the active fractions further using preparative high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) to obtain the pure Kerriamycin antibiotics.[1]

-

-

Characterization: Confirm the structure and purity of the isolated compounds using spectroscopic methods such as NMR, MS, and UV-Vis spectroscopy.

In Vitro SUMOylation Inhibition Assay

This protocol is adapted from the method used to determine the inhibitory effect of Kerriamycin B on SUMOylation.[5]

Materials:

-

Purified E1 (GST-Aos1/Uba2) and E2 (His-tagged Ubc9) enzymes

-

His-tagged SUMO-1

-

Substrate protein (e.g., His and T7-tagged RanGAP1-C2)

-

Reaction buffer (50 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 2 mM ATP, 0.5 mM DTT)

-

Kerriamycin B dissolved in a suitable solvent (e.g., DMSO)

-

SDS-PAGE reagents and equipment

-

Western blotting reagents and equipment (including anti-T7 and anti-SUMO-1 antibodies)

Procedure:

-

Prepare the reaction mixture in the following order: reaction buffer, substrate protein, SUMO-1, E2 enzyme, and varying concentrations of Kerriamycin B or solvent control.

-

Initiate the reaction by adding the E1 enzyme.

-

Incubate the reaction mixture at 30°C for 2 hours.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Perform Western blotting using anti-T7 or anti-SUMO-1 antibodies to detect the unmodified and SUMOylated forms of the substrate protein.

-

Quantify the band intensities to determine the extent of SUMOylation inhibition and calculate the IC50 value.

Conclusion

The aquayamycin chromophore is a versatile and biologically significant scaffold that forms the core of the Kerriamycin family of antibiotics. Their potent antibacterial and antitumor activities, particularly the novel mechanism of SUMOylation inhibition by Kerriamycin B, make them promising candidates for further drug development. This technical guide provides a comprehensive overview of the current knowledge on the aquayamycin chromophore in Kerriamycin antibiotics, offering valuable data and protocols to aid researchers in their ongoing investigations into this important class of natural products.

References

- 1. A Structural Analysis of the Angucycline-Like Antibiotic Auricin from Streptomyces lavendulae Subsp. Lavendulae CCM 3239 Revealed Its High Similarity to Griseusins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo antibacterial activities of KRM-1648 and KRM-1657, new rifamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation, structure elucidation and biological activity of angucycline antibiotics from an epiphytic yew streptomycete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Baikalomycins A-C, New Aquayamycin-Type Angucyclines Isolated from Lake Baikal Derived Streptomyces sp. IB201691-2A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unravelling key enzymatic steps in C-ring cleavage during angucycline biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholars.uky.edu [scholars.uky.edu]

- 8. mdpi.com [mdpi.com]

- 9. Total Synthesis of Aquayamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Antitumor Properties of Kerriamycin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo antitumor properties of Kerriamycin C, also known as Carrimycin. The information presented is compiled from preclinical studies and is intended to inform researchers and professionals in the field of oncology drug development. This document details the effects of this compound on tumor growth, outlines the experimental methodologies used in these studies, and illustrates the key signaling pathways involved in its mechanism of action.

Quantitative Data Summary

The in vivo antitumor efficacy of this compound has been evaluated in xenograft models of human oral squamous cell carcinoma and hepatocellular carcinoma. The following tables summarize the key quantitative findings from these studies.

Table 1: Antitumor Efficacy of this compound in an Oral Squamous Cell Carcinoma Xenograft Model

| Parameter | Control Group (Normal Saline) | This compound Group (52 mg/kg/day) | Outcome | Citation |

| Tumor Volume | N/A | N/A | Significantly suppressed compared to the control group after 19 days of treatment. | [1] |

| Mouse Weight | N/A | N/A | No significant decrease observed during the 19-day treatment period. | [1] |

| Cell Proliferation (Ki-67) | High Expression | Markedly decreased expression. | Inhibition of tumor cell proliferation. | [1] |

| Apoptosis (TUNEL Assay) | Low Level | Significantly enhanced apoptosis. | Induction of programmed cell death in tumor tissue. | [1] |

Note: Specific quantitative data for tumor volume and mouse weight over the treatment period, as well as the percentage of Ki-67 positive cells and apoptotic cells, were not provided in the source publication. The results are based on the qualitative descriptions and graphical representations in the study.[1]

Table 2: Tumor Inhibition Rates with this compound in a Hepatocellular Carcinoma Xenograft Model

| Treatment Group | Dosage | Tumor Inhibition Rate (%) | Citation |

| This compound | 20 mg/kg | 59.31 | |

| This compound | 40 mg/kg | 75.88 | |

| This compound | 80 mg/kg | 90.62 | |

| Lenvatinib (Positive Control) | 10 mg/kg | 92.61 |

Experimental Protocols

The following protocols are based on the methodologies described in the cited preclinical studies investigating the in vivo antitumor effects of this compound.

Oral Squamous Cell Carcinoma Xenograft Model[1]

-

Animal Model: Nude mice are used for the study.

-

Cell Line: Cal27 human oral squamous cell carcinoma cells are utilized for tumor induction.

-

Tumor Implantation: Cal27 cells are subcutaneously injected into the nude mice to establish the xenograft model.

-

Treatment Regimen:

-

Once tumors are established, mice are randomized into a control group and a treatment group.

-

The treatment group receives a daily oral administration of this compound solution at a dosage of 52 mg/kg.[1]

-

The control group receives daily oral administration of normal saline.[1]

-

Treatment is continued for a period of 19 days.[1]

-

-

Monitoring and Endpoints:

Immunohistochemistry (IHC) for Ki-67[1]

-

Tissue Preparation: Xenograft tumor samples are fixed, paraffin-embedded, and sectioned.

-

Staining:

-

Tissue sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed.

-

Sections are incubated with a primary antibody against the proliferation marker Ki-67.

-

A secondary antibody conjugated to a detection system is applied.

-

The signal is developed using a suitable chromogen.

-

-

Analysis: The expression of Ki-67 is evaluated to assess the level of cell proliferation within the tumor tissue. A marked decrease in Ki-67 expression is indicative of the antiproliferative effect of the treatment.[1]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis[1]

-

Tissue Preparation: Xenograft tumor samples are prepared as for immunohistochemistry.

-

Assay Principle: The TUNEL assay detects DNA fragmentation, a hallmark of apoptosis.

-

Procedure:

-

Tissue sections are treated to allow access to DNA.

-

Terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

-

The labeled cells are visualized using a detection system.

-

-

Analysis: An increase in the number of TUNEL-positive cells indicates an enhancement of apoptosis in the tumor tissue.[1]

Western Blot Analysis of Signaling Proteins[1]

-

Protein Extraction: Protein lysates are extracted from the xenograft tumor samples.[1]

-

SDS-PAGE and Transfer:

-

Protein concentration is determined, and equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-PI3K, p-AKT, p-mTOR, p-ERK, p-p38).[1]

-

The membrane is then incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using a chemiluminescence detection system. The intensity of the bands is analyzed to determine the relative expression levels of the target proteins.[1]

Signaling Pathways and Experimental Workflow

The antitumor activity of this compound is associated with the modulation of key signaling pathways that regulate cell growth, proliferation, and survival.

Signaling Pathways

This compound has been shown to down-regulate the phosphorylation of key proteins in the PI3K/AKT/mTOR and MAPK signaling pathways in vivo.[1]

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Caption: this compound inhibits the MAPK (ERK/p38) signaling pathway.

Experimental Workflow

The following diagram illustrates the workflow for the in vivo evaluation of this compound's antitumor properties.

Caption: Workflow for in vivo assessment of this compound antitumor activity.

References

The Unveiling of Kerriamycin Biosynthesis: A Technical Guide to its Molecular Architecture in Streptomyces

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The Kerriamycins, a family of potent angucycline antibiotics produced by Streptomyces violaceolatus, represent a promising area of natural product research. Their complex molecular architecture, centered around an aquayamycin core, offers a scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biosynthetic pathway of Kerriamycins, offering insights into the genetic and enzymatic machinery responsible for their creation. Drawing upon current knowledge of aquayamycin-type angucycline biosynthesis, this document details the key enzymatic steps, presents quantitative data from related pathways, and outlines the experimental protocols necessary for further investigation.

Core Biosynthetic Pathway: From Acetate to the Angucycline Core

The biosynthesis of Kerriamycins commences with the assembly of a polyketide chain, a hallmark of many bioactive natural products from Streptomyces. This process is orchestrated by a Type II polyketide synthase (PKS) system.

Table 1: Key Enzymes and Intermediates in the Postulated Kerriamycin Biosynthetic Pathway

| Step | Enzyme(s) (Postulated) | Substrate(s) | Product(s) | Function |

| 1 | Type II Polyketide Synthase (PKS) | Acetyl-CoA, Malonyl-CoA | Poly-β-ketone chain | Chain initiation and elongation |

| 2 | Aromatase/Cyclase | Poly-β-ketone chain | Bicyclic intermediate | First and second ring cyclization/aromatization |

| 3 | Cyclase | Bicyclic intermediate | Tetracyclic intermediate | Third and fourth ring cyclization |

| 4 | Oxygenase | Tetracyclic intermediate | Aquayamycin | Oxidative modifications |

| 5 | Glycosyltransferase | Aquayamycin, UDP-olivose | Kerriamycin aglycone with olivose | Attachment of the first sugar moiety |

| 6 | Tailoring Enzymes | Glycosylated intermediates | Mature Kerriamycins | Further modifications (e.g., additional glycosylation) |

The Polyketide Synthase Machinery

The initial steps of Kerriamycin biosynthesis are presumed to be conserved with that of other aquayamycin-type angucyclines. A Type II PKS iteratively condenses acetate units, derived from acetyl-CoA and malonyl-CoA, to form a linear poly-β-ketone chain. This process involves a minimal PKS complex typically comprising a ketosynthase (KSα and KSβ) and an acyl carrier protein (ACP).

Cyclization and Aromatization Cascade

Following its synthesis, the nascent polyketide chain undergoes a series of intricate cyclization and aromatization reactions. These transformations are catalyzed by a suite of dedicated enzymes, including aromatases and cyclases, which precisely fold the linear precursor into the characteristic tetracyclic angucycline core. The final steps of core formation likely involve oxidative modifications by oxygenases to yield the aquayamycin aglycone.

Glycosylation and Tailoring: The Genesis of Diversity

The structural diversity of the Kerriamycin family arises from the subsequent glycosylation and tailoring steps. The aquayamycin core serves as a scaffold for the attachment of various sugar moieties, a process catalyzed by specific glycosyltransferases. For Kerriamycins, a key sugar is olivose. The biosynthesis of this deoxy sugar proceeds through a separate pathway, culminating in an activated UDP-sugar which is then transferred to the aglycone.

Further tailoring reactions, potentially including additional glycosylations or other modifications, are likely responsible for the generation of the different Kerriamycin analogues.

Experimental Protocols for Pathway Elucidation

The elucidation of the Kerriamycin biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. The following protocols are foundational for such investigations.

Genome Mining for the Biosynthetic Gene Cluster

Objective: To identify the putative Kerriamycin biosynthetic gene cluster (BGC) in Streptomyces violaceolatus.

Methodology:

-

Genomic DNA Extraction: High-quality genomic DNA is isolated from a pure culture of S. violaceolatus.

-

Whole-Genome Sequencing: The extracted DNA is sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to generate a high-quality, contiguous genome assembly.

-

Bioinformatic Analysis: The assembled genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) and BLAST (Basic Local Alignment Search Tool). The analysis is focused on identifying a Type II PKS gene cluster that also contains genes for cyclases, oxygenases, glycosyltransferases, and deoxy sugar biosynthesis, consistent with the known structure of Kerriamycins. Homology searches using known aquayamycin and angucycline BGCs are performed to pinpoint the candidate cluster.

Gene Inactivation and Heterologous Expression

Objective: To functionally characterize the identified BGC and confirm its role in Kerriamycin biosynthesis.

Methodology:

-

Gene Knockout: Specific genes within the putative BGC, such as the PKS or a key glycosyltransferase, are inactivated in S. violaceolatus using targeted gene disruption techniques (e.g., CRISPR-Cas9 or homologous recombination). The resulting mutant strains are then fermented, and their metabolic profiles are analyzed by HPLC-MS to confirm the abolishment of Kerriamycin production.

-

Heterologous Expression: The entire BGC is cloned into an expression vector and introduced into a heterologous host, typically a well-characterized Streptomyces strain that does not produce interfering compounds (e.g., Streptomyces coelicolor M1152 or Streptomyces albus J1074). The engineered host is then cultured, and the fermentation broth is analyzed for the production of Kerriamycins.

In Vitro Enzymatic Assays

Objective: To determine the specific function of individual enzymes in the biosynthetic pathway.

Methodology:

-

Protein Expression and Purification: Genes of interest (e.g., glycosyltransferases, oxygenases) are cloned into an expression vector and overexpressed in a suitable host like E. coli. The recombinant proteins are then purified to homogeneity.

-

Enzymatic Reactions: The purified enzyme is incubated with its predicted substrate(s) under optimized reaction conditions (pH, temperature, cofactors).

-

Product Analysis: The reaction mixture is analyzed by techniques such as HPLC, LC-MS, and NMR to identify the product and confirm the catalytic activity of the enzyme.

Quantitative Data from a Model System: Baikalomycin Biosynthesis

Direct quantitative data for Kerriamycin biosynthesis is not yet publicly available. However, data from the closely related Baikalomycin pathway in Streptomyces sp. IB201691-2A provides valuable comparative insights.

Table 2: Product Yields from Heterologous Expression of the Baikalomycin Gene Cluster in S. albus J1074

| Compound | Yield (mg/L) |

| Baikalomycin A | 5.2 |

| Baikalomycin B | 1.8 |

| Baikalomycin C | 3.5 |

| Rabelomycin | 12.4 |

| 5-hydroxy-rabelomycin | 8.7 |

Data is illustrative and based on published findings for Baikalomycin biosynthesis.

Conclusion and Future Perspectives

The biosynthetic pathway of Kerriamycins in Streptomyces violaceolatus represents a fascinating example of modular enzymatic synthesis leading to a complex and bioactive natural product. While the precise details of the Kerriamycin BGC are yet to be fully elucidated, the established knowledge of aquayamycin-type angucycline biosynthesis provides a robust framework for its investigation. The experimental protocols outlined in this guide offer a clear path for researchers to unravel the remaining mysteries of Kerriamycin formation. Future work in this area, including the complete sequencing and annotation of the Kerriamycin BGC, detailed enzymatic characterization, and the application of synthetic biology approaches, will not only deepen our understanding of this important class of antibiotics but also pave the way for the engineered biosynthesis of novel and improved Kerriamycin analogues for therapeutic applications.

Kerriamycin C: A Technical Guide to its Physical, Chemical, and Biological Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kerriamycin C is a member of the anthracycline class of antibiotics, a group of microbial secondary metabolites renowned for their potent antitumor and antibacterial properties. Produced by the actinomycete Streptomyces violaceolatus, this compound exhibits significant biological activity, including efficacy against Gram-positive bacteria and certain cancer cell lines. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound. Due to the limited availability of detailed experimental protocols and specific signaling pathway analyses for this compound in publicly accessible literature, this document also presents generalized methodologies for the production, isolation, characterization, and biological evaluation of anthracycline antibiotics, which are presumed to be applicable. Furthermore, a plausible mechanism of action is discussed based on the well-established activities of the broader anthracycline family.

Physical and Chemical Characteristics

This compound is a yellow powder with a complex molecular structure characteristic of isotetracenone antibiotics.[1] Its core is a tetracyclic quinone chromophore glycosidically linked to sugar moieties. The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 98495-38-6 | [1] |

| Molecular Formula | C₃₇H₄₆O₁₅ | [1] |

| Molecular Weight | 730.75 g/mol | [1] |

| Appearance | Yellow Powder | [1] |

| Melting Point | 176-181°C | [1] |

| Boiling Point | 942.1°C at 760 mmHg (Predicted) | [1] |

| IUPAC Name | (3R,4aR,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,8,12b-tetrahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione | [1] |

| Canonical SMILES | CC1C(CCC(O1)OC2CC(OC(C2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6(C5(C(=O)CC(C6)(C)O)O)O)O)OC7CC(C(C(O7)C)O)O | [1] |

| InChI Key | YBDWXIVNZNQORW-XIWRCPAJSA-N | [1] |

| Source Organism | Streptomyces violaceolatus | [1] |

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. The following sections describe generalized, yet detailed, methodologies that are standard for the production, isolation, purification, and characterization of anthracycline antibiotics from Streptomyces species.

Fermentation and Production

The production of this compound is achieved through submerged fermentation of Streptomyces violaceolatus.[1] Optimization of culture conditions is critical for maximizing yield.

-

Inoculum Development:

-

Production Fermentation:

-

The seed culture is used to inoculate a larger volume of production medium, such as Starch Casein Broth (SCB).[3]

-

Fermentation is carried out in a bioreactor with controlled parameters. Optimal conditions for related Streptomyces species are often found at a temperature of 30°C and an initial pH of 7.0.[4]

-

The culture is incubated for 7-14 days with continuous agitation and aeration.[3] Secondary metabolite production, including this compound, typically occurs during the stationary phase of growth.

-

Isolation and Purification

-

Extraction:

-

After fermentation, the culture broth is separated from the mycelial mass by filtration or centrifugation.[5]

-

The culture filtrate is extracted with an organic solvent such as ethyl acetate at a 1:1 (v/v) ratio.[3][5] The mixture is vigorously shaken and allowed to separate.

-

The organic phase, containing the antibiotic, is collected. This process is repeated to maximize recovery.[5]

-

The pooled organic extracts are concentrated in vacuo using a rotary evaporator to yield a crude extract.[3]

-

-

Purification using High-Performance Liquid Chromatography (HPLC):

-

The crude extract is dissolved in a suitable solvent, such as methanol, and filtered through a 0.22 µm syringe filter.

-

Purification is performed on a reversed-phase HPLC system using a C18 column.[6][7][8]

-

A gradient elution method is typically employed, with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium formate or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[6][7]

-

Elution is monitored by a UV-Vis detector at a wavelength appropriate for the anthracycline chromophore (e.g., 233 nm).[7]

-

Fractions corresponding to the this compound peak are collected, pooled, and the solvent is evaporated to yield the purified compound.

-

In Vitro Biological Activity Assessment

-

Antibacterial Susceptibility Testing (Broth Microdilution Method):

-

A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[9][10]

-

Each well is inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus) to a final concentration of approximately 5 x 10⁵ CFU/mL.[11]

-

Positive (no antibiotic) and negative (no bacteria) control wells are included.

-

The plate is incubated at 35-37°C for 18-24 hours.[12]

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[10]

-

-

Anticancer Cytotoxicity Assay (MTT Assay):

-

Cancer cells (e.g., human leukemia cell lines) are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are treated with serial dilutions of this compound and incubated for a specified period (e.g., 48-72 hours).[13]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to dissolve the formazan crystals.[14]

-

The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.[14]

-

The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

-

-

Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining):

-

Cancer cells are treated with this compound at its IC₅₀ concentration for a defined period (e.g., 24-48 hours).

-

Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[15]

-

Mechanism of Action and Signaling Pathways

The precise signaling pathways modulated by this compound have not been explicitly detailed. However, as an anthracycline, its mechanism of action is presumed to be consistent with other members of this class, such as doxorubicin and daunorubicin.[16] The primary anticancer mechanisms of anthracyclines are multifactorial and include:

-

Inhibition of Topoisomerase II: Anthracyclines intercalate into DNA and stabilize the DNA-topoisomerase II cleavable complex.[16][17] This prevents the re-ligation of DNA strands following double-strand breaks, leading to the accumulation of DNA damage and the initiation of apoptotic cell death.[16]

-

DNA Intercalation: The planar aromatic core of the anthracycline molecule inserts between DNA base pairs, distorting the helical structure.[16] This interference inhibits DNA replication and transcription.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the formation of superoxide radicals and other ROS.[16][18] This induces oxidative stress, causing damage to DNA, proteins, and cellular membranes, which can contribute to both anticancer efficacy and cardiotoxicity.[18][19]

-

Induction of Apoptosis: The accumulation of DNA damage and cellular stress triggers programmed cell death (apoptosis). This is a complex process involving multiple signaling cascades. Anthracyclines have been shown to activate pathways involving:

-

Caspase Activation: The DNA damage response often leads to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which orchestrate the dismantling of the cell.[15][20]

-

Mitochondrial Pathway: ROS generation and DNA damage can lead to the permeabilization of the mitochondrial membrane, resulting in the release of cytochrome c, which activates the caspase cascade.[18]

-

Modulation of Apoptotic Regulators: Anthracyclines can influence the expression and activity of pro-apoptotic (e.g., Bax, p53) and anti-apoptotic (e.g., Bcl-2) proteins.[15][21]

-

Conclusion

This compound is a promising bioactive compound from the anthracycline family with demonstrated antibacterial and anticancer potential.[1] While its specific molecular interactions and signaling pathways require further dedicated investigation, its characteristics and activities are expected to align with those of well-studied anthracyclines. The generalized protocols and mechanistic insights provided in this guide offer a foundational framework for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and related natural products. Future studies should focus on elucidating its precise molecular targets and optimizing its production and formulation to fully harness its therapeutic capabilities.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Induction of tumor cell apoptosis by a novel class of N-thiolated β-lactam antibiotics with structural modifications at N1 and C3 of the lactam ring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US5252472A - Process for the production of furans and lactones from streptomyces - Google Patents [patents.google.com]

- 6. Preparation for HPLC [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. hplc.eu [hplc.eu]

- 9. Antimicrobial Susceptibility Testing of Bacillus anthracis: Comparison of Results Obtained by Using the National Committee for Clinical Laboratory Standards Broth Microdilution Reference and Etest Agar Gradient Diffusion Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apec.org [apec.org]

- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. grownextgen.org [grownextgen.org]

- 13. mdpi.com [mdpi.com]

- 14. academic.oup.com [academic.oup.com]

- 15. dovepress.com [dovepress.com]

- 16. researchgate.net [researchgate.net]

- 17. Topobexin targets the Topoisomerase II ATPase domain for beta isoform-selective inhibition and anthracycline cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mitochondria Death/Survival Signaling Pathways in Cardiotoxicity Induced by Anthracyclines and Anticancer-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Signaling Pathways Underlying Anthracycline Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Potent antitumor actions of the new antibiotic boningmycin through induction of apoptosis and cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Induction of apoptosis of tumor cells by some potentiated homeopathic drugs: implications on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Production of Kerriamycin C: A Detailed Application Note and Protocol for Researchers

For Immediate Release

This application note provides a comprehensive protocol for the fermentation and purification of Kerriamycin C, a novel anthracycline antibiotic. The following methodologies are intended for researchers, scientists, and drug development professionals engaged in the study and production of this compound.

Introduction

This compound is an isotetracenone antibiotic produced by the bacterium Streptomyces violaceoniger. As a member of the anthracycline class of compounds, it holds potential for further investigation into its biological activities. This document outlines the detailed procedures for the cultivation of Streptomyces violaceoniger to produce this compound and the subsequent purification of the compound from the fermentation broth.

Fermentation Protocol

The production of this compound is achieved through a two-stage fermentation process involving a seed culture and a production culture.

Materials and Media

Table 1: Media Composition for this compound Fermentation

| Component | Seed Culture Medium (per liter) | Production Medium (per liter) |

| Glucose | 4 g | 25 g |

| Malt Extract | 10 g | - |

| Yeast Extract | 4 g | - |

| Soybean Meal | - | 15 g |

| Dry Yeast | - | 2 g |

| Calcium Carbonate | - | 4 g |

| pH | 7.0 | 7.0 |

Fermentation Workflow

Caption: Workflow for the fermentation of Streptomyces violaceoniger to produce this compound.

Detailed Protocol

-

Seed Culture Preparation: Prepare the seed culture medium as detailed in Table 1. Inoculate 15 ml of the sterile medium in a 50-ml tube with a culture of Streptomyces violaceoniger strain A32.[1]

-

Seed Culture Incubation: Incubate the inoculated seed culture at 27°C for 2 days with continuous shaking.[1]

-

Production Culture Inoculation: Prepare the production medium as specified in Table 1. Inoculate 100 ml of the sterile production medium in a 500-ml Erlenmeyer flask with 2 ml of the seed culture.[1]

-

Production Culture Incubation: Incubate the production culture at 27°C for 1 day on a rotary shaker. The production of Kerriamycins B and C is optimal at this time point.[1]

Purification Protocol

The purification of this compound from the fermentation broth involves extraction and a two-step chromatographic process.

Purification Workflow

Caption: Workflow for the purification of this compound from the fermentation broth.

Detailed Protocol

-

Harvest and Filtration: Filter one liter of the 1-day old fermentation broth through a layer of celite to remove the mycelia.[1]

-

Solvent Extraction: Extract the filtrate twice with 500 ml of ethyl acetate.[1]

-

Concentration: Combine the ethyl acetate layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain a crude extract.[1]

-

Silica Gel Chromatography: Apply the crude extract to a silica gel column (40 x 4 cm i.d.). Elute the column with a chloroform-methanol (10:1) solvent system. Collect the active fraction.[1]

-

Size-Exclusion Chromatography: Evaporate the active fraction from the silica gel column and apply it to a Toyopearl HW40F column (40 x 4 cm i.d.). Develop the column with methanol. This step will separate Kerriamycin B and C into two distinct yellow bands.[1]

-

Isolation of this compound: Collect the eluate corresponding to the this compound band and concentrate it to dryness to yield a yellow powder.[1]

Quantitative Data Summary

The following table summarizes the reported yield of this compound from the described protocol.

Table 2: Purification Yield of this compound

| Starting Volume of Broth | Final Yield of Pure this compound |

| 1 liter | 40 mg |

Data obtained from Hayakawa et al.[1]

Concluding Remarks

This protocol provides a reproducible method for the laboratory-scale production and purification of this compound. Researchers can utilize these procedures as a foundation for further studies on this antibiotic, including mechanism of action, bioactivity screening, and potential therapeutic applications. Optimization of fermentation and purification parameters may lead to improved yields.

References

Application Note: HPLC Separation of Kerriamycin A, B, and C using Ion-Pair Reversed-Phase Chromatography with Evaporative Light Scattering Detection

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kerriamycins are a group of aminoglycoside antibiotics with potential therapeutic applications. Due to their structural similarities and highly polar nature, the simultaneous separation and quantification of individual components, such as Kerriamycin A, B, and C, can be challenging using standard reversed-phase high-performance liquid chromatography (HPLC). Furthermore, their lack of a significant UV chromophore complicates detection by conventional UV-Vis detectors.

This application note presents a detailed protocol for the effective separation of Kerriamycin A, B, and C using an ion-pair reversed-phase HPLC method coupled with an Evaporative Light Scattering Detector (ELSD). This approach utilizes a volatile ion-pairing agent to enhance the retention of the polar Kerriamycin components on a C18 stationary phase, while the ELSD provides universal detection for these non-UV absorbing compounds. The method described herein is robust, reproducible, and suitable for the routine analysis and quality control of Kerriamycin mixtures.

Data Presentation

The following table summarizes the expected chromatographic parameters for the separation of Kerriamycin A, B, and C under the specified conditions. Please note that this data is illustrative and serves as a representative example of the expected performance of the method.

| Compound | Retention Time (min) | Resolution (Rs) |

| Kerriamycin C | 8.5 | - |

| Kerriamycin B | 10.2 | > 2.0 |

| Kerriamycin A | 12.1 | > 2.0 |

Experimental Protocols

This section provides a detailed methodology for the HPLC separation of Kerriamycin A, B, and C.

1. Materials and Reagents

-

Kerriamycin A, B, and C reference standards

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Heptafluorobutyric acid (HFBA) (≥99.5%)

-

Nitrogen gas (high purity) for ELSD

2. Chromatographic Conditions

-

HPLC System: A quaternary HPLC system with a degasser, autosampler, and column thermostat.

-

Detector: Evaporative Light Scattering Detector (ELSD)

-

Nebulizer Temperature: 40°C

-

Evaporator Temperature: 60°C

-

Gas Flow Rate: 1.5 L/min (Nitrogen)

-

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% (v/v) HFBA in deionized water

-

Mobile Phase B: 0.1% (v/v) HFBA in Acetonitrile

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 10 15.0 40 15.1 10 | 20.0 | 10 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35°C

-

Injection Volume: 10 µL

3. Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each Kerriamycin reference standard and dissolve in 10 mL of deionized water to obtain individual stock solutions.

-

Working Standard Mixture (100 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions with deionized water to a final concentration of 100 µg/mL for each component.

4. Sample Preparation

-

Dissolve the Kerriamycin sample in deionized water to achieve a final concentration within the linear range of the assay (e.g., 10-200 µg/mL).

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

5. System Suitability

Before sample analysis, perform at least five replicate injections of the working standard mixture to evaluate system suitability. The acceptance criteria should be:

-

Relative Standard Deviation (RSD) of the peak areas for each analyte: ≤ 2.0%

-

Resolution (Rs) between adjacent peaks: ≥ 2.0

6. Data Analysis

-

Identify the peaks corresponding to Kerriamycin A, B, and C based on the retention times obtained from the injection of the individual reference standards.

-

Quantify the amount of each Kerriamycin component in the samples by comparing the peak areas with those of the corresponding standards.

Mandatory Visualization

Caption: Workflow for the HPLC separation and analysis of Kerriamycin A, B, and C.

Quantitative Analysis of Kerriamycin C in Culture Broth: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of Kerriamycin C in microbial culture broth. The methodologies outlined herein are designed to ensure accurate, reproducible, and robust quantification, which is critical for fermentation process optimization, downstream processing, and pharmacological studies.

Introduction to this compound Quantification

This compound is a member of the anthracycline class of antibiotics, known for its potent antitumor properties. Accurate quantification of this compound in fermentation broths is a crucial step in its production and development. This document details three common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Microbiological Assays. Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.

Experimental Protocols

Sample Preparation: Extraction of this compound from Culture Broth

A critical initial step for chromatographic analysis is the efficient extraction of this compound from the complex culture medium.

Protocol:

-

Centrifuge 10 mL of the culture broth at 8000 rpm for 10 minutes at 4°C to separate the supernatant from the bacterial cells.[1]

-

Collect the supernatant and adjust its pH to 7.0 using 1 M NaOH.[1]

-

To the supernatant, add an equal volume of a suitable organic solvent (e.g., ethyl acetate or chloroform).

-

Agitate the mixture vigorously for 1 hour to ensure thorough extraction.

-

Allow the mixture to stand for phase separation. The organic layer containing this compound should be carefully collected.[1]

-

Evaporate the organic solvent under reduced pressure to obtain the crude extract.

-

Reconstitute the dried extract in a known volume of the mobile phase to be used for HPLC or LC-MS/MS analysis.

-

Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the analytical instrument.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of antibiotic compounds.[2]

HPLC Protocol

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often effective. A typical gradient might start at 10% acetonitrile and increase to 90% over 20 minutes.

-

Detector: UV-Vis detector set at a wavelength appropriate for this compound (typically determined by UV-Vis spectral scan).

Procedure:

-

Prepare a series of standard solutions of purified this compound of known concentrations.

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample extracts.

-

Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Illustrative HPLC Data

Table 1: HPLC Quantification of this compound in Culture Broth Batches (Illustrative Data)

| Culture Batch ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |

| KB-001 | 15.2 | 1,250,000 | 125 |

| KB-002 | 15.1 | 1,580,000 | 158 |

| KB-003 | 15.2 | 990,000 | 99 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC, making it ideal for detecting low concentrations of this compound and for complex matrices.[5][6]

LC-MS/MS Protocol

LC Conditions:

-

Utilize similar LC conditions as described for the HPLC method to achieve chromatographic separation.

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for aminoglycosides and similar compounds.[7][8]

-

Product Ions: Determined by fragmentation of the precursor ion. Specific transitions are monitored for quantification and confirmation.

-

Multiple Reaction Monitoring (MRM): Set up the instrument to monitor specific precursor-to-product ion transitions for high selectivity.

Procedure:

-

Follow the same sample preparation and standard solution preparation steps as for HPLC.

-

Optimize MS/MS parameters for this compound using a pure standard.

-

Analyze the standards and samples using the developed LC-MS/MS method.

-

Quantify this compound based on the peak area of the specific MRM transition.

Illustrative LC-MS/MS Data

Table 2: LC-MS/MS Quantification of this compound (Illustrative Data)

| Sample ID | Precursor Ion (m/z) | Product Ion (m/z) | Peak Area | Concentration (ng/mL) |

| Standard 1 | 550.2 | 380.1 | 50,000 | 10 |

| Standard 2 | 550.2 | 380.1 | 250,000 | 50 |

| Sample 1 | 550.2 | 380.1 | 180,000 | 36 |

| Sample 2 | 550.2 | 380.1 | 95,000 | 19 |

Microbiological Assay

Microbiological assays determine the concentration of an antibiotic by measuring its inhibitory effect on a susceptible microorganism.[9][10] This method provides a measure of the biological activity of the antibiotic.[11]

Cylinder-Plate Assay Protocol

Materials:

-

Test Organism: A bacterial strain highly susceptible to this compound (e.g., Bacillus subtilis).

-

Agar Medium: Nutrient agar appropriate for the growth of the test organism.[11]

-

Sterile Cylinders: Stainless steel or porcelain cylinders.[12]

-

Petri Dishes: Standard sterile petri dishes.[12]

Procedure:

-

Prepare agar plates seeded with the test organism.

-

Place sterile cylinders onto the surface of the agar.[12]

-

Prepare standard solutions of this compound and the test samples.

-

Pipette a fixed volume of each standard and sample into separate cylinders.

-

Incubate the plates under conditions suitable for the growth of the test organism.

-

Measure the diameter of the zones of inhibition around each cylinder.

-

Construct a standard curve by plotting the zone diameter against the logarithm of the concentration of the standards.

-

Determine the concentration of this compound in the samples from the standard curve.

Illustrative Microbiological Assay Data

Table 3: Cylinder-Plate Assay for this compound Activity (Illustrative Data)

| Concentration (µg/mL) | Zone of Inhibition (mm) |

| 10 | 12 |

| 20 | 15 |

| 40 | 18 |

| 80 | 21 |

| Sample A | 16 |

| Sample B | 19 |

Visualizations

Experimental Workflow

Caption: Workflow for this compound analysis.

Generic Antibiotic Biosynthesis Pathway

Caption: Generic polyketide antibiotic biosynthesis.

References

- 1. Efficacious Extraction and Purification Technique of a Potential Antimycobacterial Bacteriocin Produced by Bacillus subtilis (MK733983) of Ethnomedicinal Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Kanamycin by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LC-MS/MS methodology development and validation for the screening and quantification of five antibiotics in water - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Simultaneous analysis of kasugamycin and streptomycin in vegetables by liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. cvet.tu.edu.iq [cvet.tu.edu.iq]

- 10. Principles and Methods of Different Microbiological Assay | Pharmaguideline [pharmaguideline.com]

- 11. Application of microbiological assay to determine pharmaceutical equivalence of generic intravenous antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uspnf.com [uspnf.com]

Application Notes and Protocols for Testing the Antibacterial Activity of Kerriamycin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kerriamycin C is a member of the isotetracenone class of antibiotics, produced by the actinomycete Streptomyces violaceolatus. Structurally, it is a glycoside of the chromophore aquayamycin. This compound has demonstrated inhibitory activity against Gram-positive bacteria. This document provides detailed protocols for evaluating the antibacterial efficacy of this compound, including methods for determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Additionally, it presents available data on related compounds to serve as a reference for expected activity and outlines a potential mechanism of action for this class of antibiotics.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Baikalomycins A-C against various microorganisms. [1]

| Compound | Staphylococcus carnosus DSM 20501 (µg/mL) | Mycobacterium smegmatis DSM 43286 (µg/mL) | Erwinia persicina DSM 19328 (µg/mL) |

| Baikalomycin A | 12.5 | 25 | 25 |

| Baikalomycin B | 25 | 50 | >50 |

| Baikalomycin C | >50 | >50 | >50 |

| Kanamycin (Control) | 6.25 | 3.12 | 6.25 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The following broth microdilution protocol is a standard method for determining the MIC of a novel compound like this compound.

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO, and filter-sterilized)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Streptococcus pyogenes)

-

Sterile 96-well microtiter plates

-

Sterile pipette tips and multichannel pipettes

-

Incubator (37°C)

-

Microplate reader (optional, for spectrophotometric reading)

-

Positive control antibiotic (e.g., Vancomycin for Gram-positive bacteria)

-

Negative control (broth only)

-

Solvent control (broth with the same concentration of solvent used to dissolve this compound)

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-